molecular formula C12H20N2O3 B6156586 tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate CAS No. 2649047-44-7

tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate

Cat. No. B6156586
CAS RN: 2649047-44-7
M. Wt: 240.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate, commonly known as TIPC, is a versatile organic compound that has been used for a variety of applications in the field of scientific research. TIPC is a colorless to pale yellow liquid that is soluble in water, alcohols, and many organic solvents. It has a boiling point of 120-121°C and a melting point of -45°C. TIPC is a reactive compound and has been used for various purposes in synthetic chemistry, including the synthesis of biologically active compounds, the production of polymers, and the synthesis of pharmaceuticals. In addition, TIPC has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs on living organisms.

Mechanism of Action

TIPC is an organic compound that is able to react with other molecules in the body. It is able to form covalent bonds with nucleophilic groups, such as amines, thiols, and hydroxyls. This enables TIPC to interact with proteins and other molecules, which can alter their biological activity.
Biochemical and Physiological Effects
TIPC has been shown to have a variety of effects on living organisms. In vitro studies have shown that TIPC can interact with proteins and other molecules, which can alter their biological activity. In vivo studies have shown that TIPC can induce changes in gene expression, as well as alter the activity of enzymes and other proteins.

Advantages and Limitations for Lab Experiments

TIPC has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. In addition, it is a relatively stable compound, and it is relatively non-toxic. However, TIPC is a reactive compound, and it can react with other molecules in the body. This can lead to unexpected results and can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of TIPC. It could be used to develop new drugs and pharmaceuticals, as well as to study the mechanism of action of existing drugs. In addition, it could be used to study the biochemical and physiological effects of drugs on living organisms. Finally, it could be used to develop new polymers and materials for use in a variety of applications.

Synthesis Methods

TIPC can be synthesized by two methods. The first method is the direct reaction of isocyanic acid and piperidine, which produces TIPC as the major product. The second method is the reaction of tert-butyl isocyanate and piperidine-1-carboxylic acid, which produces TIPC as the major product. Both methods require anhydrous conditions and are typically carried out in a solvent such as dichloromethane or toluene.

Scientific Research Applications

TIPC has been used extensively in the field of scientific research. It has been used in the synthesis of biologically active compounds, the production of polymers, and the synthesis of pharmaceuticals. In addition, TIPC has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs on living organisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)piperidine-1-carboxylate with potassium cyanate to form tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)piperidine-1-carboxylate", "potassium cyanate" ], "Reaction": [ "Add tert-butyl 3-(chloromethyl)piperidine-1-carboxylate to a reaction flask", "Add potassium cyanate to the reaction flask", "Heat the reaction mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography" ] }

CAS RN

2649047-44-7

Product Name

tert-butyl 3-(isocyanatomethyl)piperidine-1-carboxylate

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.